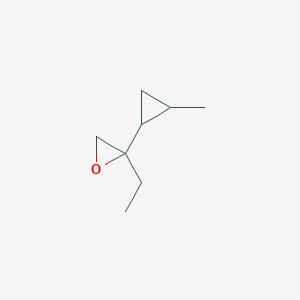
2-Ethyl-2-(2-methylcyclopropyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-(2-methylcyclopropyl)oxirane is an organic compound with the molecular formula C8H14O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring substituted with an ethyl group and a 2-methylcyclopropyl group. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(2-methylcyclopropyl)oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the starting material 2-ethyl-2-(2-methylcyclopropyl)ethene can be subjected to epoxidation using peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like molybdenum or tungsten complexes. The reaction typically occurs at room temperature or slightly elevated temperatures, and the oxirane ring is formed through the addition of an oxygen atom across the double bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can enhance the selectivity and minimize by-products. Additionally, the purification of the final product can be achieved through distillation or chromatography techniques to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2-Ethyl-2-(2-methylcyclopropyl)oxirane undergoes several types of chemical reactions, including:
Ring-Opening Reactions: The strained oxirane ring can be opened by nucleophiles such as water, alcohols, amines, and halides. This reaction typically occurs under acidic or basic conditions, leading to the formation of diols, ethers, amines, or halohydrins.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxirane ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, halides
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Diols: Formed from ring-opening with water
Ethers: Formed from ring-opening with alcohols
Amines: Formed from ring-opening with amines
Halohydrins: Formed from ring-opening with halides
Carbonyl Compounds: Formed from oxidation
Alcohols: Formed from reduction
科学的研究の応用
2-Ethyl-2-(2-methylcyclopropyl)oxirane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Polymer Chemistry: Employed in the preparation of epoxy resins and other polymeric materials due to its reactive oxirane ring.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Material Science: Utilized in the modification of surfaces and the preparation of advanced materials with specific properties.
作用機序
The mechanism of action of 2-Ethyl-2-(2-methylcyclopropyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including nucleophilic sites on enzymes, proteins, and other biomolecules. The pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
類似化合物との比較
2-Ethyl-2-(2-methylcyclopropyl)oxirane can be compared with other oxiranes, such as:
Ethylene Oxide: A simpler oxirane with a wide range of industrial applications, including the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another common oxirane used in the production of polyurethanes and as a fumigant.
Styrene Oxide: An aromatic oxirane used in the synthesis of pharmaceuticals and as a reactive intermediate in organic chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxiranes
特性
IUPAC Name |
2-ethyl-2-(2-methylcyclopropyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-8(5-9-8)7-4-6(7)2/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQBMAYXELNKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CO1)C2CC2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2572576.png)
![3-acetyl-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2572577.png)
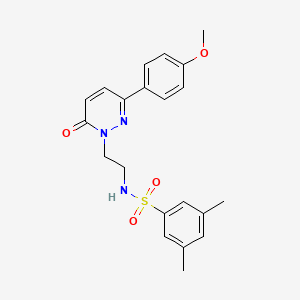
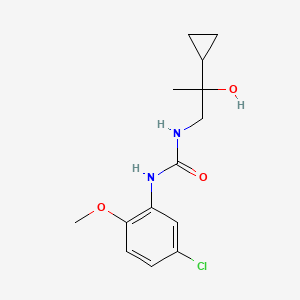
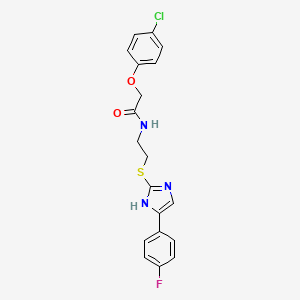
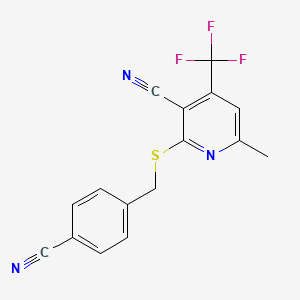
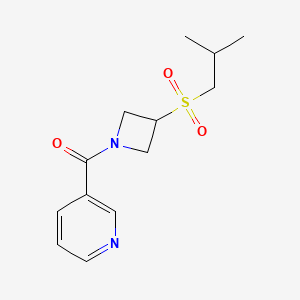
![1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2572584.png)
![2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2572587.png)
![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2572589.png)
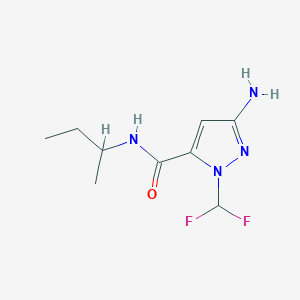
![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2572593.png)
![N-[(3-Chloro-5-methylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2572595.png)
![2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2572597.png)
